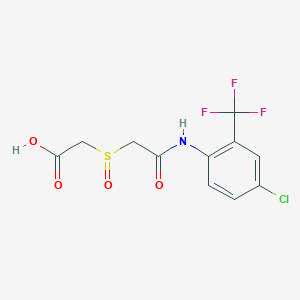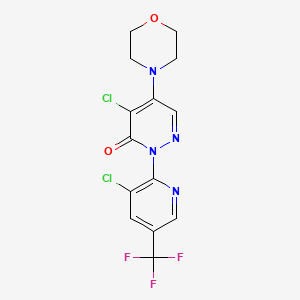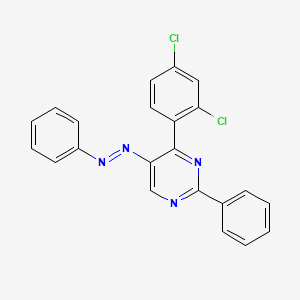
2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid
Overview
Description
2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid is a complex organic compound characterized by the presence of a sulfinyl group, a trifluoromethyl group, and a chloro-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid typically involves multiple steps, starting with the preparation of 4-chloro-2-(trifluoromethyl)aniline. This intermediate can be synthesized through the nucleophilic substitution of 4-chloro-2,3,5,6-tetrafluoropyridine
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group results in the formation of a sulfone derivative, while reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro groups but lacks the sulfinyl and acetic acid functionalities.
2-Chloro-4-(trifluoromethyl)aniline: Similar structure but different positioning of the functional groups.
Properties
IUPAC Name |
2-[2-[4-chloro-2-(trifluoromethyl)anilino]-2-oxoethyl]sulfinylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO4S/c12-6-1-2-8(7(3-6)11(13,14)15)16-9(17)4-21(20)5-10(18)19/h1-3H,4-5H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIOYABQRAHVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CS(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3036384.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide](/img/structure/B3036386.png)
![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl sulfide](/img/structure/B3036387.png)
![4-[4-(3-Chlorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B3036388.png)

![1-(2-Chloropyridin-3-yl)-5-[3-(dimethylamino)prop-2-enoyl]-3-methylpyrimidine-2,4-dione](/img/structure/B3036392.png)
![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B3036393.png)
![(2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene](/img/structure/B3036394.png)
![5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-methylpyrimidine](/img/structure/B3036395.png)


![2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3036400.png)
![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N-methyl-N-phenylacetamide](/img/structure/B3036403.png)
![4-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-yl)morpholine](/img/structure/B3036405.png)
